Glabralide A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

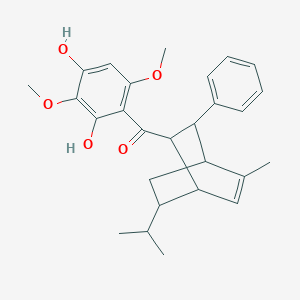

グラブラリドAは、植物サルカンドラ・グラブラから単離された天然物です。これは、ビシクロ[2.2.2]オクテンコアユニットと5つのキラル中心を持つ、ユニークなカルコン結合モノテルペノイドです。この化合物は、その独特の構造と潜在的な生物活性のため、大きな関心を集めています。

準備方法

化学反応の分析

反応の種類

グラブラリドAは、次のようなさまざまな化学反応を受けます。

酸化: この反応は、化合物に存在する官能基を変える可能性があります。

還元: この反応は、特定の官能基を還元し、化合物の特性を変える可能性があります。

置換: この反応は、ある官能基を別の官能基に置き換えることができ、新しい誘導体に繋がる可能性があります。

一般的な試薬と条件

これらの反応で使用される一般的な試薬と条件は次のとおりです。

酸化剤: 過マンガン酸カリウムや三酸化クロムなど。

還元剤: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなど。

置換試薬: ハロゲンや求核剤など。

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はケトンやカルボン酸の生成につながる可能性があり、還元はアルコールやアルカンの生成につながる可能性があります。

科学的研究の応用

グラブラリドAには、次のような科学研究における応用がいくつかあります。

化学: カルコン結合モノテルペノイドとそのユニークな構造を研究するためのモデル化合物として役立ちます。

生物学: 抗炎症作用や抗腫瘍作用など、天然物の生物活性を調査するために使用されます。

医学: 特に漢方薬において、その潜在的な治療応用を探索する研究が進行中です。

工業: その独特の構造により、新しい材料や化学プロセスを開発するための貴重な化合物となっています。

作用機序

グラブラリドAの作用機序には、特定の分子標的と経路との相互作用が関与しています。この化合物は、α-フェランドレンとカルコン誘導体の間で行われるディールス・アルダー反応など、酵素触媒反応を通じてその効果を発揮すると考えられています 。この相互作用により、ビシクロ[2.2.2]オクテンコアユニットが形成されます。これは、その生物活性にとって非常に重要です。

類似化合物の比較

類似化合物

グラブラリドB: サルカンドラ・グラブラから単離された別のカルコン結合モノテルペノイドです。

デヌダリド: 類似の構造と生物活性を有する関連化合物です。

独自性

グラブラリドAは、その独特のビシクロ[2.2.2]オクテンコアユニットと、5つのキラル中心の存在によりユニークです。このユニークな構造は、その特定の生物活性を生み出し、科学研究にとって貴重な化合物となっています。

類似化合物との比較

Similar Compounds

Glabralide B: Another chalcone-coupled monoterpenoid isolated from Sarcandra glabra.

Denudalide: A related compound with a similar structure and biological activity.

Uniqueness

Glabralide A is unique due to its distinct bicyclo [2.2.2] octene core unit and the presence of five chiral centers. This unique structure contributes to its specific biological activities and makes it a valuable compound for scientific research.

特性

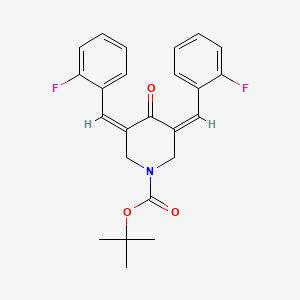

分子式 |

C27H32O5 |

|---|---|

分子量 |

436.5 g/mol |

IUPAC名 |

(2,4-dihydroxy-3,6-dimethoxyphenyl)-(5-methyl-3-phenyl-7-propan-2-yl-2-bicyclo[2.2.2]oct-5-enyl)methanone |

InChI |

InChI=1S/C27H32O5/c1-14(2)17-12-18-15(3)11-19(17)23(22(18)16-9-7-6-8-10-16)25(29)24-21(31-4)13-20(28)27(32-5)26(24)30/h6-11,13-14,17-19,22-23,28,30H,12H2,1-5H3 |

InChIキー |

FETNSTFTPNSDGS-UHFFFAOYSA-N |

正規SMILES |

CC1=CC2C(CC1C(C2C(=O)C3=C(C=C(C(=C3O)OC)O)OC)C4=CC=CC=C4)C(C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[4-[2-[[5-[8-[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-2,4-dioxo-1,4a,5,5a,6,7,8,9,9a,10a-decahydropyrimido[4,5-b]quinolin-10-yl]-2,3,4-trihydroxypentoxy]-hydroxyphosphoryl]oxypropanoylamino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B12302422.png)

![1-[(E)-(3-methoxyphenyl)methylideneamino]oxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B12302431.png)

![5,5,14-Trimethyl-9-methylidenetetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol](/img/structure/B12302437.png)

![(2R,3R,4S,5R,6R)-2-[[(1S,2R,3S,4R,6S,8R,9R)-8-amino-9-[(1R,2R,3S,4R,6S)-4-amino-2,3,6-trihydroxy-cyclohexyl]oxy-2-hydroxy-3-methylamino-5,10-dioxabicyclo[4.4.0]dec-4-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12302443.png)

![2-[4,5-Dihydroxy-2-[[3-hydroxy-6-methoxy-7,9,13-trimethyl-6-(3-methylbutyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-16-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12302483.png)

![(E)-4-[14-hydroxy-8,23,23-trimethyl-5-(3-methylbut-2-enyl)-16,20-dioxo-11-prop-1-en-2-yl-3,7,22-trioxaheptacyclo[17.4.1.18,12.02,17.02,21.04,15.06,13]pentacosa-4(15),5,13,17-tetraen-21-yl]-2-methylbut-2-enoic acid](/img/structure/B12302495.png)

![2H-10,4a-(Epoxymethano)phenanthren-12-one, 1,3,4,9,10,10a-hexahydro-5,6,8-trihydroxy-9-methoxy-1,1-dimethyl-7-(1-methylethyl)-, [4aR-(4aalpha,9beta,10alpha,10abeta)]-](/img/structure/B12302497.png)